6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid
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Overview
Description
6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a quinoline core with hydroxyl groups at the 6 and 7 positions, a phenyl group at the 4 position, and a carboxylic acid group at the 2 position. The unique structure of this compound makes it a valuable candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions For instance, a precursor such as 2-aminobenzophenone can undergo cyclization with suitable reagents to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents can be used under controlled conditions.
Major Products
Scientific Research Applications
6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks hydroxyl groups at the 6 and 7 positions.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains a tetrahydroisoquinoline core instead of a quinoline core.
Uniqueness
6,7-Dihydroxy-4-phenylquinoline-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
6,7-dihydroxy-4-phenylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-7-11-10(9-4-2-1-3-5-9)6-13(16(20)21)17-12(11)8-15(14)19/h1-8,18-19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGJWOSHJXMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=C(C=C23)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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